Kujimycin A
Description
Kujimycin A is a secondary metabolite isolated from Streptomyces spinichromogenes var. kujimyceticus. First characterized by Omura et al. (1969), it belongs to a class of macrolide antibiotics with a 16-membered lactone ring structure . The compound exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria, by inhibiting protein synthesis through binding to the 50S ribosomal subunit . Early studies demonstrated its potent in vitro efficacy, with minimum inhibitory concentrations (MICs) ranging from 0.1–2.0 µg/mL against Staphylococcus aureus and Streptococcus pneumoniae .
Properties
CAS No. |
33955-27-0 |
|---|---|
Molecular Formula |
C40H70O15 |
Molecular Weight |
791 g/mol |
IUPAC Name |
[7-hydroxy-2-(3-hydroxybutan-2-yl)-12-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-(3-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-oxacyclotetradec-4-yl] acetate |
InChI |
InChI=1S/C40H70O15/c1-18-16-39(11,47)35(44)23(6)33(52-27(10)42)22(5)32(20(3)25(8)41)54-37(46)24(7)34(53-29-17-40(12,49-14)36(45)26(9)51-29)21(4)31(18)55-38-30(43)28(48-13)15-19(2)50-38/h18-26,28-34,36,38,41,43,45,47H,15-17H2,1-14H3 |
InChI Key |
XITHDKRNUSLORY-HGLCJHSCSA-N |
SMILES |
CC1CC(C(C(O1)OC2C(CC(C(=O)C(C(C(C(OC(=O)C(C(C2C)OC3CC(C(C(O3)C)O)(C)OC)C)C(C)C(C)O)C)OC(=O)C)C)(C)O)C)O)OC |
Canonical SMILES |
CC1CC(C(C(O1)OC2C(CC(C(=O)C(C(C(C(OC(=O)C(C(C2C)OC3CC(C(C(O3)C)O)(C)OC)C)C(C)C(C)O)C)OC(=O)C)C)(C)O)C)O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Kujimycin A; Desacetyllankamycin; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Kujimycin B
- Source : Co-isolated with Kujimycin A from S. spinichromogenes var. kujimyceticus .
- Structural Differences : Contains an additional hydroxyl group at the C-12 position, altering its polarity and pharmacokinetic profile.
- Bioactivity :
Erythromycin
- Source : Produced by Saccharopolyspora erythraea.
- Structural Similarities: Shares a 14-membered macrolide core but lacks the C-3 cladinose sugar found in this compound.
- Bioactivity :
Functional Analogues
Tylosin
- Source : Derived from Streptomyces fradiae.
- Mechanism : Targets the 50S ribosomal subunit, similar to this compound.
- Bioactivity: Superior efficacy in veterinary applications (MIC: 0.05–1.0 µg/mL against Pasteurella multocida) . Limited human use due to rapid metabolic clearance.
Clarithromycin
- Source : Semi-synthetic derivative of erythromycin.
- Advantages :
Comparative Data Table
| Compound | Source Organism | Core Structure | MIC (µg/mL) S. aureus | Cytotoxicity (IC₅₀, µg/mL) | Key Clinical Use |
|---|---|---|---|---|---|
| This compound | S. spinichromogenes var. kujimyceticus | 16-membered macrolide | 0.1–2.0 | 16 | Experimental antibiotic |
| Kujimycin B | S. spinichromogenes var. kujimyceticus | 16-membered macrolide | 0.4–8.0 | 32 | Preclinical studies |
| Erythromycin | Saccharopolyspora erythraea | 14-membered macrolide | 0.5–2.0 | >64 | Respiratory infections |
| Tylosin | Streptomyces fradiae | 16-membered macrolide | 0.05–1.0 | >128 | Veterinary medicine |
Research Findings and Limitations
- Structural-Activity Relationship (SAR) : The C-12 hydroxyl in Kujimycin B reduces membrane permeability, explaining its lower potency compared to this compound .
- Toxicity Profile : this compound’s cytotoxicity correlates with its ability to disrupt mitochondrial ribosomes, a side effect mitigated in semi-synthetic derivatives like clarithromycin .
- Resistance : Cross-resistance with erythromycin is observed in methicillin-resistant S. aureus (MRSA) strains, limiting this compound’s utility in modern clinics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
